molecular formula C12H21N3S B13185818 N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine

Cat. No.: B13185818
M. Wt: 239.38 g/mol
InChI Key: IEZNQJMCOLJDFG-UHFFFAOYSA-N
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Description

N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a bicyclic heterocyclic compound featuring a thiazole ring fused to a partially saturated pyridine core. The molecule is substituted with two isopropyl (propan-2-yl) groups on the amine nitrogen at the 2-position of the thiazolo[5,4-c]pyridine scaffold.

Properties

Molecular Formula

C12H21N3S

Molecular Weight

239.38 g/mol

IUPAC Name

N,N-di(propan-2-yl)-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine

InChI

InChI=1S/C12H21N3S/c1-8(2)15(9(3)4)12-14-10-5-6-13-7-11(10)16-12/h8-9,13H,5-7H2,1-4H3

InChI Key

IEZNQJMCOLJDFG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C1=NC2=C(S1)CNCC2)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the acylation of pyridin-2-amine with an appropriate acyl chloride, followed by treatment with diphosphorus pentasulfide to form the corresponding carbothioamide. This intermediate is then oxidized with potassium ferricyanide in an alkaline medium to yield the desired thiazolo[5,4-c]pyridine .

Industrial Production Methods

the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the compound .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its anti-inflammatory, antioxidant, and antitumor activities.

Mechanism of Action

The mechanism of action of N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes, such as phosphoinositide 3-kinase, by binding to their active sites and blocking their activity. This inhibition can lead to various biological effects, including anti-inflammatory and antitumor activities .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazolopyridine Core

N,N-Dimethyl Derivative
  • Compound : N,N-Dimethyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
  • Key Differences : Smaller methyl groups replace isopropyl substituents.
  • No direct bioactivity data are available, but dimethyl analogs are often used as baseline compounds for structure-activity relationship (SAR) studies .
N,N-Dipropyl Derivative
  • Compound : N,N-Dipropyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine (CAS 1522315-38-3)
  • Key Differences : Linear propyl groups instead of branched isopropyl groups.
  • Impact : Increased alkyl chain length may enhance membrane permeability but could reduce metabolic stability due to higher susceptibility to oxidative degradation .
Mono-Substituted Analog
  • Compound : 5-(Propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine
  • Key Differences : Only one isopropyl group is attached to the amine.
  • Impact: Reduced steric bulk may alter binding interactions in enzyme pockets. This compound was previously marketed but is now discontinued, suggesting challenges in synthesis or stability .

Heterocycle Core Modifications

Oxazolo[5,4-c]pyridine Analog
  • Compound : 4H,5H,6H,7H-[1,2]oxazolo[5,4-c]pyridin-3-ol
  • Key Differences : Oxygen replaces sulfur in the heterocycle.
  • Impact : The oxazolo derivative exhibited low Caco-2 permeability despite high solubility at neutral pH. This highlights the critical role of sulfur in the thiazolo core for membrane penetration .
Positional Isomerism in Thiazolopyridine
  • Compound : N-Phenyl[1,3]thiazolo[5,4-b]pyridin-2-amine
  • Key Differences : Thiazolo[5,4-b]pyridine core instead of [5,4-c], with a phenyl substituent.

Pharmacological and Physicochemical Properties

Solubility and Permeability
  • Target Compound: Limited data available, but the diisopropyl groups likely confer moderate lipophilicity (predicted logP ~2.5–3.0).
  • Oxazolo Analog : Demonstrated high solubility (≥100 µM at pH 6.8) but poor permeability, attributed to the polar oxazole ring .
  • Dipropyl Derivative : Expected to have higher logP (~3.5–4.0) than the target compound, increasing bioavailability but risking off-target toxicity .

Data Tables

Table 1. Substituent Comparison

Compound Name Substituents Molecular Weight logP (Predicted) Solubility (pH 6.8)
Target Compound N,N-Bis(propan-2-yl) 239.35* ~3.0 Not reported
N,N-Dimethyl Analog N,N-Dimethyl 183.26 ~1.5 High
N,N-Dipropyl Analog N,N-Dipropyl 253.40 ~4.0 Moderate
Oxazolo Analog 3-OH 168.18 ~0.8 ≥100 µM

*Calculated using PubChem data .

Biological Activity

N,N-Bis(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound characterized by its thiazole and pyridine structures. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. Below is a detailed examination of its biological activity based on current research findings.

  • Molecular Formula : C10H14N2S
  • Molecular Weight : 210.3 g/mol
  • CAS Number : 2060028-91-1

The compound's structure includes a thiazole ring attached to a pyridine moiety, which is known to influence its biological properties.

Antimicrobial Activity

Research indicates that thiazole derivatives often exhibit significant antimicrobial properties. The compound this compound has been evaluated for its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
E. coli0.17 mg/mL0.23 mg/mL
B. cereus0.23 mg/mL0.30 mg/mL
S. Typhimurium0.20 mg/mL0.25 mg/mL

The structure–activity relationship (SAR) studies suggest that the presence of specific substituents on the thiazole ring enhances antibacterial activity. For instance, modifications such as introducing alkyl groups or electron-donating groups can significantly improve efficacy against Gram-positive and Gram-negative bacteria .

Anticancer Activity

Thiazole derivatives are also explored for their anticancer potential. In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines:

Cancer Cell Line IC50 Value (µg/mL)
A431 (epidermoid carcinoma)< 10
Jurkat (T-cell leukemia)< 15

The mechanism of action appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation, particularly the PI3K/Akt pathway .

At the molecular level, this compound interacts with various cellular targets:

  • PI3K Inhibition : The compound binds to the active site of phosphoinositide 3-kinase (PI3K), preventing the phosphorylation of downstream targets involved in cell growth and survival.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs), leading to apoptosis in sensitive cell lines.

Study on Antimicrobial Effects

In a recent study published in Molecules, researchers synthesized several thiazole derivatives and evaluated their antimicrobial activities against common pathogens . Among these compounds, this compound demonstrated superior activity against E. coli and B. cereus, suggesting its potential as a lead compound for developing new antibiotics.

Study on Anticancer Properties

Another study highlighted the anticancer effects of thiazole derivatives in various cancer models . The findings indicated that this compound significantly reduced cell viability in A431 and Jurkat cells through apoptosis induction.

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